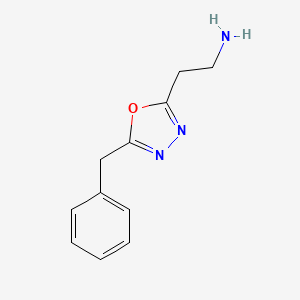

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound containing a 1,3,4-oxadiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups at the benzyl position .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has indicated that derivatives of 1,3,4-oxadiazole compounds, including those with a benzyl substitution, exhibit significant anticonvulsant properties. A study synthesized several 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives and evaluated their efficacy against various seizure models. Compounds were tested for their ability to protect against tonic and clonic seizures, with some demonstrating notable activity compared to standard anticonvulsants like phenytoin .

Anti-inflammatory Properties

Compounds similar to 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine have shown promising anti-inflammatory effects. In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced paw swelling in rat models induced by carrageenan. The anti-inflammatory efficacy of these compounds was comparable to established drugs like Indomethacin .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Condensation Reactions : Combining hydrazine derivatives with carboxylic acids or aldehydes to form oxadiazole rings.

- Cyclization Techniques : Utilizing cyclization methods under microwave irradiation for improved yields and reaction times .

The characterization of synthesized compounds is often performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structure and purity.

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can interact with proteins and nucleic acids, leading to its antimicrobial and antifungal activities .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of substituents.

Benzimidazole Derivatives: Similar in structure but contain a benzimidazole ring instead of an oxadiazole ring.

Uniqueness

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .

Actividad Biológica

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

The compound exhibits a wide range of biological activities including antibacterial , antiviral , antifungal , and anticancer properties. It interacts with various enzymes and proteins, influencing critical biochemical reactions. For instance, it has demonstrated antimicrobial activity by disrupting bacterial cell wall components.

Table 1: Biological Activities of this compound

Cellular Effects

The compound significantly impacts cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in inflammatory responses and cellular metabolism. Notably, it inhibits glycogen synthase kinase 3 (GSK-3), which is crucial for regulating cellular proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can alter cellular functions and contribute to its therapeutic effects. For example, its interaction with alkaline phosphatase has been noted to enhance its inhibitory activity against this enzyme .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, it was found to induce apoptosis in various cancer cell lines such as MCF-7 and U-937. Flow cytometry assays revealed that the compound acts in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage .

Transport and Distribution

The transport mechanisms of this compound are vital for its biological activity. Specific transporters facilitate its localization within target tissues, enhancing its efficacy.

Subcellular Localization

The localization of this compound within cellular compartments is critical for its function. Post-translational modifications play a significant role in directing the compound to specific organelles where it exerts its biological effects.

Preparation Methods

The synthesis of this compound typically involves cyclization reactions followed by nucleophilic alkylation. Industrial production methods are less documented but generally involve scaling up laboratory synthesis while optimizing yields through recrystallization and chromatography techniques.

Propiedades

IUPAC Name |

2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQKPPASFROPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640520 |

Source

|

| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017232-95-9 |

Source

|

| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.